![molecular formula C24H24O6 B14339870 Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol CAS No. 102573-57-9](/img/structure/B14339870.png)
Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol is a complex organic compound that features both acetic acid and phenolic functionalities. This compound is notable for its unique structure, which includes a phenyl group substituted with a hydroxyphenyl and a phenylethenyl group. It is used in various scientific and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxyphenylacetic acid and 4-hydroxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Oxidation: The intermediate compound is then oxidized using an oxidizing agent like potassium permanganate to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Processes: Utilizing catalysts to enhance the reaction rates and yields.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenols and aromatic compounds.
Applications De Recherche Scientifique
Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and cellular proteins.
Pathways Involved: The compound may modulate oxidative stress pathways, inhibit inflammatory mediators, and induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyphenylacetic acid: A simpler phenolic acid with similar functional groups.
4-Hydroxybenzaldehyde: Another phenolic compound with aldehyde functionality.
4-Hydroxyacetophenone: A phenolic compound with a ketone group.
Uniqueness
Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol is unique due to its combination of acetic acid and phenolic functionalities, which confer distinct chemical reactivity and biological activities. Its structure allows for diverse chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
102573-57-9 |
|---|---|
Formule moléculaire |
C24H24O6 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol |
InChI |
InChI=1S/C20H16O2.2C2H4O2/c21-18-10-6-16(7-11-18)20(14-15-4-2-1-3-5-15)17-8-12-19(22)13-9-17;2*1-2(3)4/h1-14,21-22H;2*1H3,(H,3,4) |
Clé InChI |
FUEHQAFGSKHXIR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


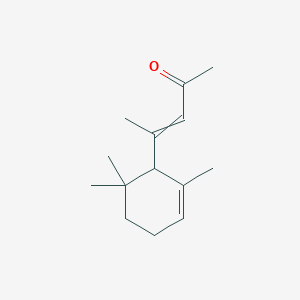

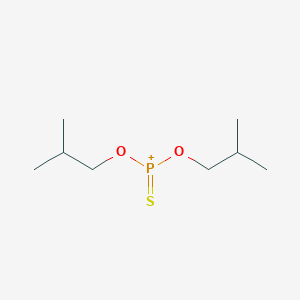
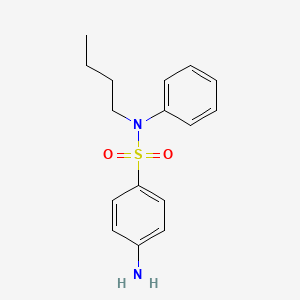
![5,6-Bis(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14339809.png)
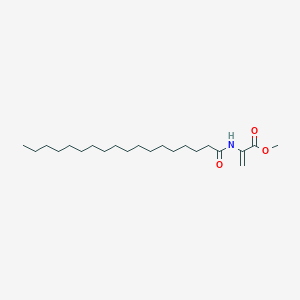
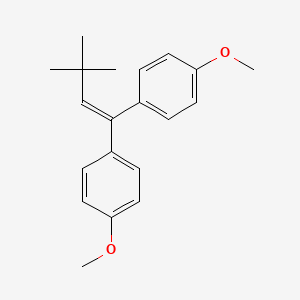
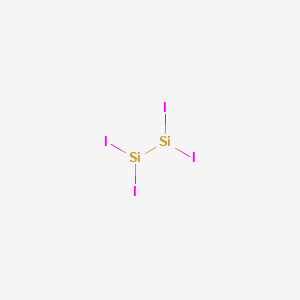
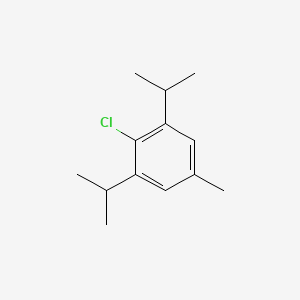
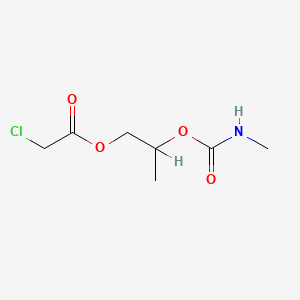
![1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14339860.png)
![1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol](/img/structure/B14339876.png)
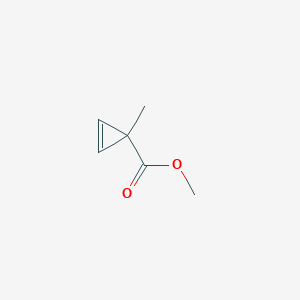
![[4-(Dimethylamino)phenyl]-phenylmethanone;hydrochloride](/img/structure/B14339890.png)
